Osu 6162 hydrochloride

Catalog No.
S539954
CAS No.
156907-84-5
M.F
C15H24ClNO2S
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osu 6162 hydrochloride

CAS Number

156907-84-5

Product Name

Osu 6162 hydrochloride

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride

Molecular Formula

C15H24ClNO2S

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1

InChI Key

LEMGVHZVBREXAD-PFEQFJNWSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride, 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, PNU 96391, PNU-96391, PNU96391

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Description

The exact mass of the compound Osu 6162 hydrochloride is 317.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

OSU 6162 hydrochloride is classified as a dopamine stabilizer []. Unlike some dopamine agonists or antagonists that directly interact with dopamine receptors, OSU 6162 hydrochloride exhibits a unique mechanism. While it shows low affinity for various dopamine receptors in test-tube experiments (Ki values in the high nanomolar range for D2 and D3 receptors) [], it demonstrates high occupancy of D2 receptors in living organisms []. This suggests it might influence dopamine function indirectly, potentially by affecting its synthesis, storage, or release.

Osu 6162 hydrochloride, also known as PNU-96391, is a chemical compound with the molecular formula C₁₅H₂₄ClNO₂S and a molar mass of 281.41 g/mol. It functions primarily as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors. This dual action positions it as a potential therapeutic agent for various neurological conditions, including psychosis and Parkinson's disease. The compound exhibits unique pharmacological properties, acting as a dopamine stabilizer similar to the drug pridopidine, with notable antipsychotic and anti-addictive effects observed in animal studies .

  • Oxidation: The thioether intermediate can undergo oxidation to form sulfoxides or sulfones, which may alter its biological activity.
  • Cross-Coupling Reactions: Synthesis often employs palladium-catalyzed cross-coupling methods, which facilitate the formation of carbon-carbon bonds essential for constructing the compound's structure .
  • Hydrochlorination: The hydrochloride form is typically generated through the reaction of the base form of Osu 6162 with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

The synthesis of Osu 6162 hydrochloride typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Palladium-Catalyzed Cross-Coupling: This step is crucial for forming the core structure of Osu 6162. It typically involves coupling aryl halides with organometallic reagents .
  • Chiral Resolution: The enantiomers are often separated to evaluate their distinct pharmacological profiles, with (S)-OSU6162 showing higher affinity for D₂ receptors compared to its (R) counterpart .
  • Formation of Hydrochloride Salt: The final step involves treating the base form with hydrochloric acid to produce Osu 6162 hydrochloride, enhancing its solubility for research and clinical use .

Osu 6162 hydrochloride has several potential applications:

  • Antipsychotic Treatment: Its ability to stabilize dopamine levels makes it a candidate for treating schizophrenia and other psychotic disorders.
  • Parkinson's Disease Management: By modulating both dopamine and serotonin pathways, it may alleviate motor symptoms associated with Parkinson's disease.
  • Addiction Therapy: Its effects on dopamine regulation suggest potential use in treating substance use disorders, particularly cocaine addiction .

Research into interaction studies has highlighted several important findings:

  • Cocaine Self-Administration: Low doses of Osu 6162 have been shown to modulate the effects of cocaine self-administration in animal models, suggesting its role in addiction therapy .
  • Synergistic Effects with Other Compounds: Studies indicate that Osu 6162 can interact synergistically with other pharmacological agents, enhancing therapeutic outcomes while potentially reducing side effects associated with higher doses .

Similar Compounds: Comparison

Osu 6162 hydrochloride shares similarities with several other compounds. Below is a comparison highlighting its unique features:

Compound NameMechanism of ActionUnique Features
PridopidineDopamine stabilizerPrimarily focused on D₂ receptor modulation
AripiprazolePartial agonist at D₂ and 5-HT₁ABroader spectrum of receptor interactions
LurasidoneAntagonist at D₂ and partial agonist at 5-HT₂AUnique efficacy in bipolar disorder treatment
RisperidoneAntagonist at D₂ and serotonin receptorsStronger antagonistic properties

Osu 6162 hydrochloride stands out due to its balanced partial agonism at both dopamine D₂ and serotonin 5-HT₂A receptors, providing a unique pharmacological profile that may offer advantages in treating complex neuropsychiatric conditions.

Palladium-Catalyzed Aryl Cross-Coupling Reactions

The cornerstone of OSU 6162 hydrochloride synthesis lies in a sophisticated palladium-catalyzed aryl cross-coupling reaction that represents a significant advancement in pharmaceutical manufacturing. The key construction involves the formation of a carbon-carbon bond between a bromosulfone electrophile and a pyridyl borane nucleophile, utilizing the well-established Suzuki-Miyaura coupling mechanism [1] [2].

The palladium-catalyzed process follows the canonical three-step catalytic cycle characteristic of cross-coupling reactions. The cycle initiates with oxidative addition of the bromosulfone substrate to a palladium(0) complex, generating an arylpalladium(II) intermediate. This is followed by transmetalation with the pyridyl borane coupling partner, facilitated by the presence of base, which activates the boron reagent through formation of a more nucleophilic boronate species. The catalytic cycle concludes with reductive elimination, delivering the desired biaryl product while regenerating the active palladium(0) catalyst [1] [3].

Research findings demonstrate that the reaction exhibits exceptional functional group tolerance and provides access to complex molecular architectures that would be challenging to construct through alternative methodologies. The process has proven particularly valuable for pharmaceutical applications due to its mild reaction conditions, broad substrate scope, and compatibility with various protecting groups commonly employed in medicinal chemistry [3] [4].
The evolution from initial laboratory conditions to optimized manufacturing parameters represents a remarkable achievement in process chemistry. Initial investigations employed tetrahydrofuran/aqueous hydroxide solvent systems with standard palladium catalyst loadings, delivering reproducible yields of 80 percent. However, extensive optimization efforts revealed that substituting toluene as the solvent and employing carbonate bases resulted in dramatic improvements in both yield and catalyst efficiency [1] [2].

Suzuki Coupling for OSU-6162 Synthesis

The Suzuki coupling reaction for OSU 6162 synthesis represents a paradigmatic example of how fundamental organometallic chemistry can be successfully translated to industrial-scale pharmaceutical manufacturing. The coupling partners consist of a bromosulfone electrophile bearing the core piperidine framework and a pyridyl borane nucleophile that introduces the essential heterocyclic component [1] [2].

The bromosulfone substrate serves as an activated aryl halide, with the electron-withdrawing sulfone group enhancing the rate of oxidative addition to palladium. This electronic activation proves crucial for achieving rapid and efficient coupling under mild reaction conditions. The methylsulfonyl substituent not only facilitates the coupling reaction but also provides the final compound with its distinctive pharmacological properties [1] [5].

The pyridyl borane coupling partner presents unique synthetic challenges due to the electron-deficient nature of the pyridine heterocycle. Traditional organoborane reagents derived from electron-rich aromatics typically exhibit enhanced reactivity in Suzuki couplings, while pyridine-based substrates often display diminished coupling efficiency. However, careful optimization of reaction parameters, including base selection, solvent choice, and catalyst loading, enables successful incorporation of the pyridyl fragment [1] [6].

Mechanistic studies reveal that the success of the Suzuki coupling is critically dependent on the availability of high-quality pyridyl borane reagent. The boron-containing substrate must be prepared and stored under rigorously controlled conditions to prevent decomposition and maintain coupling efficiency. This requirement necessitated the development of specialized protocols for large-scale preparation and handling of the sensitive organoborane intermediate [1] [2].

The optimized coupling conditions employ toluene as the reaction medium, which provides several advantages over traditional ethereal solvents. Toluene exhibits superior thermal stability, facilitating elevated reaction temperatures when necessary, while also enabling efficient product isolation through crystallization. The use of carbonate bases instead of hydroxides reduces catalyst deactivation pathways and enables significant reductions in precious metal loading [1] [2].

Large-Scale Implementation Strategies

The translation of laboratory-scale Suzuki coupling protocols to manufacturing scales represents one of the most significant achievements in the development of OSU 6162 synthesis. The successful implementation of 200-kilogram scale reactions required comprehensive reevaluation of every aspect of the synthetic process, from raw material sourcing to product isolation and purification [1] [2].

Large-scale implementation demanded rigorous optimization of catalyst loading to minimize both cost and environmental impact. The original laboratory protocols employed relatively high palladium loadings, which would prove economically prohibitive at manufacturing scales. Through systematic investigation of catalyst structure-activity relationships and reaction parameters, researchers achieved substantial reductions in precious metal requirements while maintaining high product yields [1] [2].

Thermal management emerged as a critical consideration during scale-up operations. The highly exothermic nature of both the lithium-halogen exchange reaction and subsequent transmetalation steps required sophisticated heat removal systems to maintain safe operating temperatures. Cryogenic cooling protocols were implemented to control reaction rates and prevent thermal decomposition of sensitive intermediates [1] [2].

The development of robust crystallization protocols proved essential for achieving consistent product quality at manufacturing scales. The methane sulfonate salt form of the coupled product exhibits favorable crystallization properties, enabling efficient purification and isolation. This salt formation strategy eliminates the need for chromatographic purification, which would be impractical at kilogram scales [1] [2].

Quality control systems were implemented to monitor critical reaction parameters throughout the manufacturing process. Real-time analysis of reaction conversion, impurity formation, and product quality ensures batch-to-batch consistency and regulatory compliance. These monitoring systems proved particularly valuable given the sensitive nature of the organometallic intermediates involved [1] [2].

The successful delivery of over 35 kilograms of clinical-quality bulk drug substance demonstrates the robustness and reliability of the optimized synthetic route. This achievement represents a significant milestone in the development of OSU 6162 as a potential therapeutic agent and validates the effectiveness of systematic process optimization approaches [1] [2].

Precursor Development and Preparation

The synthesis of OSU 6162 hydrochloride critically depends on the reliable preparation of high-quality precursor materials, with particular emphasis on the pyridyl borane coupling partner. The development of robust protocols for precursor synthesis represents a fundamental requirement for successful large-scale manufacturing operations [1] [2].
The preparation of diethyl-3-pyridyl borane begins with 3-bromopyridine as the starting material, which undergoes lithium-halogen exchange under carefully controlled cryogenic conditions. This transformation generates the highly reactive and thermally labile 3-lithiopyridine intermediate, which must be handled with exceptional care to prevent decomposition. The lithiated species exhibits limited thermal stability, necessitating immediate subsequent transformations [1] [2] [7].

Lithium-halogen exchange reactions represent powerful tools for generating organometallic nucleophiles from readily available halogenated precursors. In the case of 3-bromopyridine, treatment with alkyllithium reagents at low temperatures effects rapid and selective halogen-metal exchange, producing the corresponding lithiated heterocycle. The electron-deficient nature of the pyridine ring enhances the acidity of the carbon-hydrogen bonds, facilitating deprotonation pathways that compete with halogen exchange [7] [8].

The transmetalation step involves reaction of the lithiated pyridine intermediate with diethylmethoxy borane under continued cryogenic conditions. This transformation represents a critical step in the overall synthetic sequence, as it converts the highly reactive organolithium species into a more stable and isolable organoborane product. The use of diethylmethoxy borane as the transmetalating agent provides optimal balance between reactivity and product stability [1] [2] [9].

The resulting diethyl-3-pyridyl borane crystallizes as a stable solid that can be isolated, purified, and stored for extended periods under appropriate conditions. The crystalline nature of the product facilitates purification through recrystallization techniques and enables quality control through standard analytical methods. Reproducible yields of 75-80 percent have been achieved on scales ranging up to 200 kilograms [1] [2].

The highly exothermic nature of the lithium-halogen exchange and transmetalation sequence requires sophisticated thermal management systems for safe large-scale operation. Heat generation during these transformations can lead to uncontrolled temperature excursions, potentially resulting in decomposition of sensitive intermediates or safety hazards. Careful control of addition rates and cooling capacity ensures safe and efficient operation [1] [2].

Stereoselective Synthesis Approaches

The preparation of enantiomerically pure OSU 6162 hydrochloride requires implementation of stereoselective synthetic methodologies to control the absolute configuration at the stereogenic center. The synthetic strategy employs classical resolution techniques combined with stereoselective transformations to access the desired enantiomer in high optical purity [1] [2] [10].

Classical resolution represents a well-established approach for separating enantiomers of chiral compounds through formation of diastereomeric salt pairs with optically active resolving agents. In the synthesis of OSU 6162, tartaric acid serves as the resolving agent, forming diastereomeric salts that exhibit differential solubility properties. This approach enables separation of the desired enantiomer through selective crystallization techniques [1] [2] [11].

The resolution process requires careful optimization of crystallization conditions, including solvent selection, temperature control, and seeding protocols, to achieve efficient separation of the target enantiomer. Multiple recrystallization cycles may be necessary to attain the required level of optical purity for pharmaceutical applications. The efficiency of the resolution process directly impacts the overall economics of the synthetic route [1] [2].

Recent advances in asymmetric catalysis have provided alternative approaches for accessing enantiomerically enriched OSU 6162 derivatives. Chemo-enzymatic methodologies employing ene-imine reductases have demonstrated the ability to produce both enantiomers of OSU 6162 with high stereoselectivity and good yields. These biocatalytic approaches offer potential advantages in terms of atom economy and environmental sustainability [10] [12].

The application of asymmetric dearomatization strategies to activated pyridines represents another promising avenue for stereoselective OSU 6162 synthesis. These methodologies enable direct construction of the stereogenic center during ring formation, potentially eliminating the need for subsequent resolution steps. The development of suitable biocatalysts for this transformation continues to be an active area of research [10] [12].

Stereoselective reductive amination procedures provide additional opportunities for controlling stereochemistry during the final steps of OSU 6162 synthesis. The Gribble reductive amination methodology has proven particularly effective for introducing the propyl substituent with high stereoselectivity. This approach utilizes specialized reducing agents and carefully controlled reaction conditions to achieve preferential formation of the desired stereoisomer [1] [2] [13].

Radiolabeling Techniques for [11C-methyl]-(-)-OSU6162

The development of radiolabeled OSU 6162 derivatives represents a crucial advancement for understanding the pharmacokinetics, tissue distribution, and mechanism of action of this potential therapeutic agent. Carbon-11 labeling enables positron emission tomography studies that provide detailed information about drug disposition in living systems [14] [15].
The radiolabeling strategy employs [11C]methyl iodide as the alkylating agent to introduce the radioactive carbon isotope into the OSU 6162 structure. This approach requires preparation of a suitable precursor molecule that contains a nucleophilic site capable of reacting with the radiolabeled methylating agent. The precursor (-)-OSU1281 contains a thio anion functionality that readily undergoes alkylation with [11C]methyl iodide [14] [15].

The synthesis of the radiolabeled tracer begins with generation of [11C]methyl iodide from [11C]carbon dioxide produced in a cyclotron. The carbon dioxide is reduced to methane, which subsequently undergoes iodination to produce the reactive methylating agent. This sequence must be completed rapidly due to the short half-life of the carbon-11 isotope (approximately 20 minutes) [14] [15].

The alkylation reaction between (-)-OSU1281 and [11C]methyl iodide proceeds under mild conditions to produce the corresponding methyl sulfide intermediate. This intermediate subsequently undergoes selective oxidation to generate the desired methyl sulfone functionality present in the final OSU 6162 structure. The oxidation step employs standard oxidizing agents and proceeds with high selectivity [14] [15].

The overall radiochemical yield of 25 percent from [11C]carbon dioxide to the final radiolabeled product represents a significant achievement given the constraints imposed by the short isotope half-life. The entire synthesis sequence, including precursor preparation, radiolabeling, and purification, is completed within 40 minutes from the end of cyclotron bombardment [14] [15].

The radiolabeled [11C-methyl]-(-)-OSU6162 tracer has proven valuable for positron emission tomography studies investigating dopamine receptor occupancy and regional brain distribution. These studies provide crucial insights into the mechanism of action and therapeutic potential of OSU 6162, supporting its development as a potential treatment for neurological and psychiatric disorders [14] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.1216279 g/mol

Monoisotopic Mass

317.1216279 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5SBJBUJW6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

156907-84-5

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Kloberg A, Constantinescu R, Nilsson MK, Carlsson ML, Carlsson A, Wahlström J, Haghighi S. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study. Acta Neuropsychiatr. 2014 Oct;26(5):298-306. doi: 10.1017/neu.2014.16. PubMed PMID: 25241758.
2: Nichols NF, Cimini MG, Haas JV, Staton BA, Tedroff J, Svensson KA. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease. Neuropharmacology. 2002 Oct;43(5):817-24. PubMed PMID: 12384167.

Explore Compound Types